molecular formula C6H8BrN7 B13332170 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13332170
M. Wt: 258.08 g/mol
InChI Key: QSJOHFQMAWYWAB-UHFFFAOYSA-N
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Description

This compound is a brominated 1,2,4-triazole derivative featuring a 1-methyl-1H-1,2,3-triazole moiety linked via a methylene group at the 1-position of the triazole ring. Its molecular formula is C₇H₈BrN₇, with a molecular weight of 285.10 g/mol. Such structural features are common in bioactive molecules, particularly in antimicrobial and anticancer agents .

Properties

Molecular Formula

C6H8BrN7

Molecular Weight

258.08 g/mol

IUPAC Name

5-bromo-1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8BrN7/c1-13-2-4(10-12-13)3-14-5(7)9-6(8)11-14/h2H,3H2,1H3,(H2,8,11)

InChI Key

QSJOHFQMAWYWAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

General Synthesis of Triazoles

The synthesis of triazoles typically involves the following steps:

  • Azide-Alkyne Cycloaddition (CuAAC): This is a widely used method for synthesizing 1,2,3-triazoles. It involves the reaction of an alkyne with an azide in the presence of a copper catalyst.

    Reagents Conditions Product
    Alkyne, Azide Cu(I) catalyst, Solvent (e.g., DCM or water) 1,2,3-Triazole
  • Synthesis of 1,2,4-Triazoles: These compounds can be synthesized through various methods, including condensation reactions involving hydrazine derivatives.

Preparation of Related Compounds

For compounds like 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine , the synthesis involves starting materials such as 5-chlorothiophene derivatives and hydrazine. The process typically includes several key steps:

Hypothetical Synthesis of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Given the lack of specific information, a hypothetical synthesis pathway could involve the following steps:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring .

Scientific Research Applications

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1)
  • Structure : Lacks the (1-methyl-1H-1,2,3-triazol-4-yl)methyl substituent.
  • Properties : Simpler structure with a similarity score of 0.84 to the target compound. Reduced steric hindrance may enhance solubility but limit binding specificity in biological systems .
5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4)
  • Structure : Contains a methyl group at position 1 instead of the triazolylmethyl group.
  • Used as a precursor in agrochemical synthesis .
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine (CAS 1696047-61-6)
  • Structure : Features a butyl chain at position 1 instead of the triazolylmethyl group.
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2)
  • Structure : Methoxymethyl substituent at position 1 and bromine at position 3.
  • Properties : The methoxy group introduces polarity, improving solubility (Molecular formula: C₄H₇BrN₄O). Reported as a building block in pharmaceutical intermediates .

Comparison :

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (): Synthesized via heating N-(substituted phenyl)hydrazine carboxamide with 3-bromobenzonitrile in n-butanol/K₂CO₃. This method emphasizes aryl-substituted derivatives rather than triazolylmethyl groups .
  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone (): Bromination of triazole precursors using Br₂/acetic acid, highlighting electrophilic substitution strategies .

Comparison :

  • The target compound’s dual-triazole system may enhance binding to biological targets (e.g., kinases or DNA topoisomerases) compared to simpler analogs like 5-Bromo-1-methyl-1H-1,2,4-triazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₇H₈BrN₇ 285.10 Bromine, dual triazole
5-Bromo-1H-1,2,4-triazol-3-amine C₂H₃BrN₄ 161.98 Bromine, amine
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine C₆H₁₁BrN₄ 219.08 Bromine, butyl chain
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine C₄H₇BrN₄O 207.03 Bromine, methoxymethyl

Key Observations :

  • The target compound’s higher molecular weight and dual heterocycles reduce solubility in polar solvents compared to simpler analogs.
  • Bromine’s electronegativity enhances stability and reactivity in cross-coupling reactions .

Biological Activity

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a bromine atom and a triazole ring system. The synthesis typically involves the reaction of 5-bromo-1H-1,2,4-triazole with various alkylating agents to introduce the methyltriazole moiety. A common synthetic route includes:

  • Starting Material : 5-bromo-1H-1,2,4-triazole.
  • Reagents : Methylating agents (e.g., methyl iodide).
  • Conditions : The reaction is usually carried out in a polar aprotic solvent under reflux conditions to facilitate the alkylation process.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antiviral, antimicrobial, and anticancer agent.

Antiviral Activity

Research indicates that triazole derivatives exhibit notable antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for this activity as it can interact with viral proteins or enzymes essential for replication.

Antimicrobial Activity

5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this triazole have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase).
  • Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria are common pathways through which these compounds exert their anticancer effects.

Case Studies and Research Findings

Several studies highlight the biological activities of triazole derivatives similar to 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine:

StudyActivityFindings
Agalave et al. (2011)AntiviralInhibition of viral replication in cell cultures.
Thirumurugan et al. (2013)AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Recent Study (2023)AnticancerInduced apoptosis in A549 lung cancer cells with IC50 < 20 µM.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzyme active sites.
  • Molecular Interactions : Hydrogen bonding and π-stacking interactions enhance binding affinity towards target proteins.

Q & A

Q. Advanced

  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to targets like DNA gyrase or tubulin, validated by mutational studies .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins (e.g., recombinant enzymes) to determine dissociation constants (KD) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify cellular pathways sensitive to the compound, narrowing down potential targets .

How is structural characterization performed for this compound?

Q. Basic

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., bromine at C5, methyltriazole at N1) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 325.98) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

How do structural modifications influence the structure-activity relationship (SAR) of this compound?

Q. Advanced

  • Bromine Substitution : Replacement with chlorine reduces steric bulk, enhancing enzyme binding but decreasing lipophilicity (logP drops from 2.1 to 1.7) .
  • Triazole Methylation : N-methylation improves metabolic stability (t½ increases from 2.1 to 4.3 hours in liver microsomes) but may reduce aqueous solubility .
  • Linker Optimization : Replacing the methylene bridge with ethylene increases conformational flexibility, improving IC₅₀ against EGFR by 3-fold .

How can contradictory SAR data from analogs with varying substituents be resolved?

Q. Advanced

  • Free-Wilson Analysis : Quantifies contributions of individual substituents to activity, isolating confounding factors like solubility .
  • Molecular Dynamics Simulations : Reveal how substituent-induced conformational changes alter target binding (e.g., hydrophobic pockets vs. polar interactions) .
  • Meta-Analysis : Cross-referencing datasets from analogs (e.g., 4-bromo-1-methylpyrazole derivatives) identifies trends in logD and bioactivity .

What experimental designs are optimal for evaluating bioactivity in vivo?

Q. Advanced

  • Randomized Block Design : Controls for variability in animal models (e.g., tumor xenografts in mice) by grouping subjects by weight and age .
  • Dose Escalation : Tests pharmacokinetics (Cmax, AUC) across doses (10–100 mg/kg) to establish therapeutic windows .
  • Pharmacodynamic Markers : Tracks biomarkers (e.g., phosphorylated kinases in blood) to correlate exposure with effect .

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